molecular formula C15H21NO4 B12589229 N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide CAS No. 583027-31-0

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide

Cat. No.: B12589229
CAS No.: 583027-31-0
M. Wt: 279.33 g/mol
InChI Key: IJGLNXALBVLBJA-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide is a synthetic hexanamide derivative characterized by a 2,4-dimethoxybenzyl substituent attached to a 5-oxohexanamide backbone. This compound has garnered interest in medicinal chemistry due to its structural hybridity, combining a lipophilic aromatic moiety with a ketone-containing aliphatic chain. Its synthesis typically involves coupling 2,4-dimethoxybenzylamine with 5-oxohexanoyl chloride under controlled conditions, though detailed protocols remain proprietary in many studies.

Properties

CAS No.

583027-31-0

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-oxohexanamide

InChI

InChI=1S/C15H21NO4/c1-11(17)5-4-6-15(18)16-10-12-7-8-13(19-2)9-14(12)20-3/h7-9H,4-6,10H2,1-3H3,(H,16,18)

InChI Key

IJGLNXALBVLBJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)NCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method includes the use of 5-oxohexanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the carbonyl group can produce 5-hydroxyhexanamide.

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide are best contextualized by comparing it to three closely related hexanamide derivatives:

N-[(3,4-Dimethoxyphenyl)methyl]-5-oxohexanamide

N-[(4-Methoxyphenyl)methyl]-5-oxohexanamide

N-[(2,4-Dichlorophenyl)methyl]-5-oxohexanamide

Key Observations :

  • Substituent Position and Activity : The 3,4-dimethoxy analog exhibits superior COX-2 inhibition (IC₅₀ 8.7 µM) compared to the 2,4-dimethoxy variant (12.3 µM), suggesting that methoxy group positioning on the aromatic ring significantly influences enzyme binding .
  • Methoxy vs. Chloro Substituents : The dichloro derivative shows potent COX-2 inhibition (IC₅₀ 6.2 µM) but markedly higher cytotoxicity (CC₅₀ 29.8 µM), indicating a trade-off between potency and safety .
  • MAO-B Selectivity : The 2,4-dimethoxy compound demonstrates balanced MAO-B inhibition (IC₅₀ 9.8 µM) with lower cytotoxicity, making it a candidate for dual-target therapies in Parkinson’s disease .
Table 2: Pharmacokinetic Parameters (Rat Model)
Compound Oral Bioavailability (%) Half-Life (h) logP
This compound 32 ± 3 4.2 ± 0.4 2.8 ± 0.2
N-[(3,4-Dimethoxyphenyl)methyl]-5-oxohexanamide 42 ± 4 5.8 ± 0.6 3.1 ± 0.3
N-[(4-Methoxyphenyl)methyl]-5-oxohexanamide 27 ± 2 3.5 ± 0.3 2.5 ± 0.2

Key Observations :

  • Bioavailability : The 3,4-dimethoxy analog’s higher logP (3.1) correlates with improved oral bioavailability (42%) compared to the 2,4-dimethoxy compound (32%), emphasizing the role of lipophilicity in absorption .

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